molecular formula C18H20ClN5O B1505119 4-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1142945-83-2

4-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B1505119
CAS RN: 1142945-83-2
M. Wt: 357.8 g/mol
InChI Key: VOHRPUFDGZZNJY-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolidine, which is a five-membered heterocyclic ring containing nitrogen . The compound has a complex structure that includes a pyrrolidine ring attached to a phenyl group through an ethoxy linker, and a pyrimidine ring attached to the phenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of aromatic C-nucleophiles with a precursor molecule in the presence of an acid . The precursor molecule typically contains a pyrrolidine ring and a reactive group that can interact with the aromatic C-nucleophile .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and pyrimidine rings, as well as the ethoxy linker . These groups can participate in a variety of chemical reactions, leading to the formation of diverse products .

Mechanism of Action

While the specific mechanism of action of this compound is not mentioned in the available resources, similar compounds have been found to exhibit a range of biological activities . These include acting as antagonists of certain receptors and inhibiting a wide range of enzymes .

Future Directions

The compound belongs to a class of molecules that are of great interest in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing its synthesis .

properties

IUPAC Name

4-chloro-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O/c19-16-15-7-8-20-17(15)23-18(22-16)21-13-3-5-14(6-4-13)25-12-11-24-9-1-2-10-24/h3-8H,1-2,9-12H2,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHRPUFDGZZNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701229
Record name 4-Chloro-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine

CAS RN

1142945-83-2
Record name 4-Chloro-N-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142945-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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